![molecular formula C21H18Cl2O B14456708 Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- CAS No. 70552-81-7](/img/structure/B14456708.png)
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- is a chemical compound with the molecular formula C21H18Cl2O It is a derivative of cycloheptanone, featuring two 4-chlorophenyl groups attached at the 2 and 7 positions of the cycloheptanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- typically involves the condensation of cycloheptanone with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a double aldol condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. This can lead to alterations in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone, 2,6-bis[(4-chlorophenyl)methylene]-: A similar compound with a six-membered ring instead of a seven-membered ring.
Cyclooctanone, 2,8-bis[(4-chlorophenyl)methylene]-: A similar compound with an eight-membered ring.
Uniqueness
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and eight-membered ring analogs
Propiedades
Número CAS |
70552-81-7 |
|---|---|
Fórmula molecular |
C21H18Cl2O |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
2,7-bis[(4-chlorophenyl)methylidene]cycloheptan-1-one |
InChI |
InChI=1S/C21H18Cl2O/c22-19-9-5-15(6-10-19)13-17-3-1-2-4-18(21(17)24)14-16-7-11-20(23)12-8-16/h5-14H,1-4H2 |
Clave InChI |
UCSHRMNXAAOYQG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC2=CC=C(C=C2)Cl)C(=O)C(=CC3=CC=C(C=C3)Cl)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


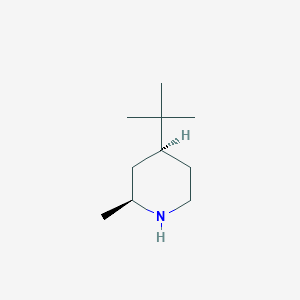
![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)

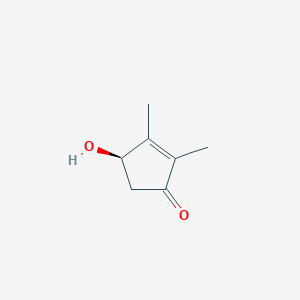

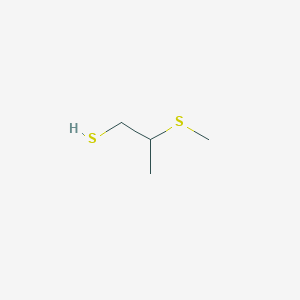
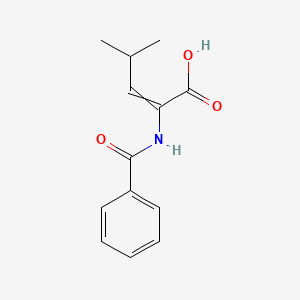
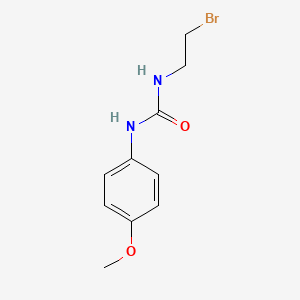

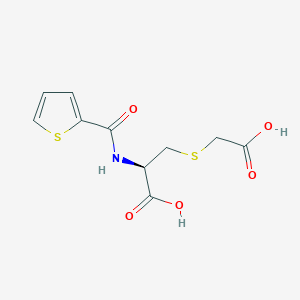



![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)
